molecular formula C8H11NO3 B13193518 Methyl 5-[(methylamino)methyl]furan-2-carboxylate

Methyl 5-[(methylamino)methyl]furan-2-carboxylate

Cat. No.: B13193518
M. Wt: 169.18 g/mol
InChI Key: RZWXPMCDQFYGGE-UHFFFAOYSA-N
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Description

Methyl 5-[(methylamino)methyl]furan-2-carboxylate is an organic compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic organic compound, and contains both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(methylamino)methyl]furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and a suitable catalyst, such as sulfuric acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(methylamino)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or primary amines.

Scientific Research Applications

Methyl 5-[(methylamino)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[(methylamino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The ester and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-aminophenyl)furan-2-carboxylate
  • Methyl 5-(3-aminophenyl)furan-2-carboxylate
  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate

Uniqueness

Methyl 5-[(methylamino)methyl]furan-2-carboxylate is unique due to the presence of both ester and amine functional groups, which provide versatility in chemical reactions and potential biological activity. Its structure allows for a wide range of modifications, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-[(methylamino)methyl]furan-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by recent research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the furan carboxylate family, characterized by a furan ring substituted with a methylamino group. Its molecular formula is C9H11NO3C_9H_{11}NO_3, and it exhibits unique properties that contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound demonstrates promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been evaluated against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli200
Pseudomonas aeruginosa300

The compound's effectiveness against Staphylococcus aureus, a common pathogen responsible for skin infections, suggests its potential as an antibacterial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies using various cancer cell lines have shown that the compound can inhibit cell proliferation.

Cell Line IC50 (µg/mL)
HeLa (cervical carcinoma)62.37
HepG2 (liver carcinoma)75.00
Vero (normal monkey kidney)100.00

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects against cancer cells .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced growth and proliferation of microbes and cancer cells.
  • Cell Cycle Disruption : Studies suggest that it may interfere with the cell cycle, promoting apoptosis in cancer cells.

Molecular docking studies have provided insights into its interaction with target proteins, indicating potential binding sites that could be exploited for drug development .

Study on Antibacterial Activity

A study conducted by Weerachai Phutdhawong et al. evaluated the antibacterial activity of various furan derivatives, including this compound. The findings highlighted its superior activity against Staphylococcus aureus compared to traditional antibiotics, suggesting its potential role in treating resistant bacterial infections .

Study on Anticancer Activity

In another investigation focusing on anticancer properties, researchers assessed the cytotoxicity of the compound against several cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects, particularly against HeLa cells, leading to further exploration of its pharmacological potential .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 5-(methylaminomethyl)furan-2-carboxylate

InChI

InChI=1S/C8H11NO3/c1-9-5-6-3-4-7(12-6)8(10)11-2/h3-4,9H,5H2,1-2H3

InChI Key

RZWXPMCDQFYGGE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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